

Application Note: Two-Photon Excitation Microscopy of Calcium Crimson

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Compound of Interest

Compound Name: Calcium crimson

Cat. No.: B163299

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium Crimson is a fluorescent calcium indicator derived from Texas Red, designed for detecting intracellular calcium (Ca^{2+}) dynamics. Its long-wavelength excitation and emission properties make it particularly well-suited for applications where cellular autofluorescence is a concern[1][2][3]. In two-photon laser scanning microscopy (2PLSM), the use of red-shifted indicators like **Calcium Crimson** can facilitate deeper tissue imaging by reducing light scattering[4][5]. This indicator exhibits a significant increase in fluorescence emission intensity upon binding to Ca^{2+} with minimal wavelength shift[2][6]. It is more photostable than earlier indicators like fluo-3 and Calcium Green, making it a robust choice for time-lapse imaging experiments[2][3]. **Calcium Crimson** can be loaded into cells as a membrane-permeant acetoxymethyl (AM) ester, which is then cleaved by intracellular esterases to trap the active indicator in the cytosol[2][3].

Properties of Calcium Crimson

The spectral and chemical properties of **Calcium Crimson** are critical for designing successful two-photon imaging experiments. While specific two-photon absorption cross-section data in Göppert-Mayer (GM) units is not readily available, the overall characteristics make it a valuable tool for monitoring calcium signaling.

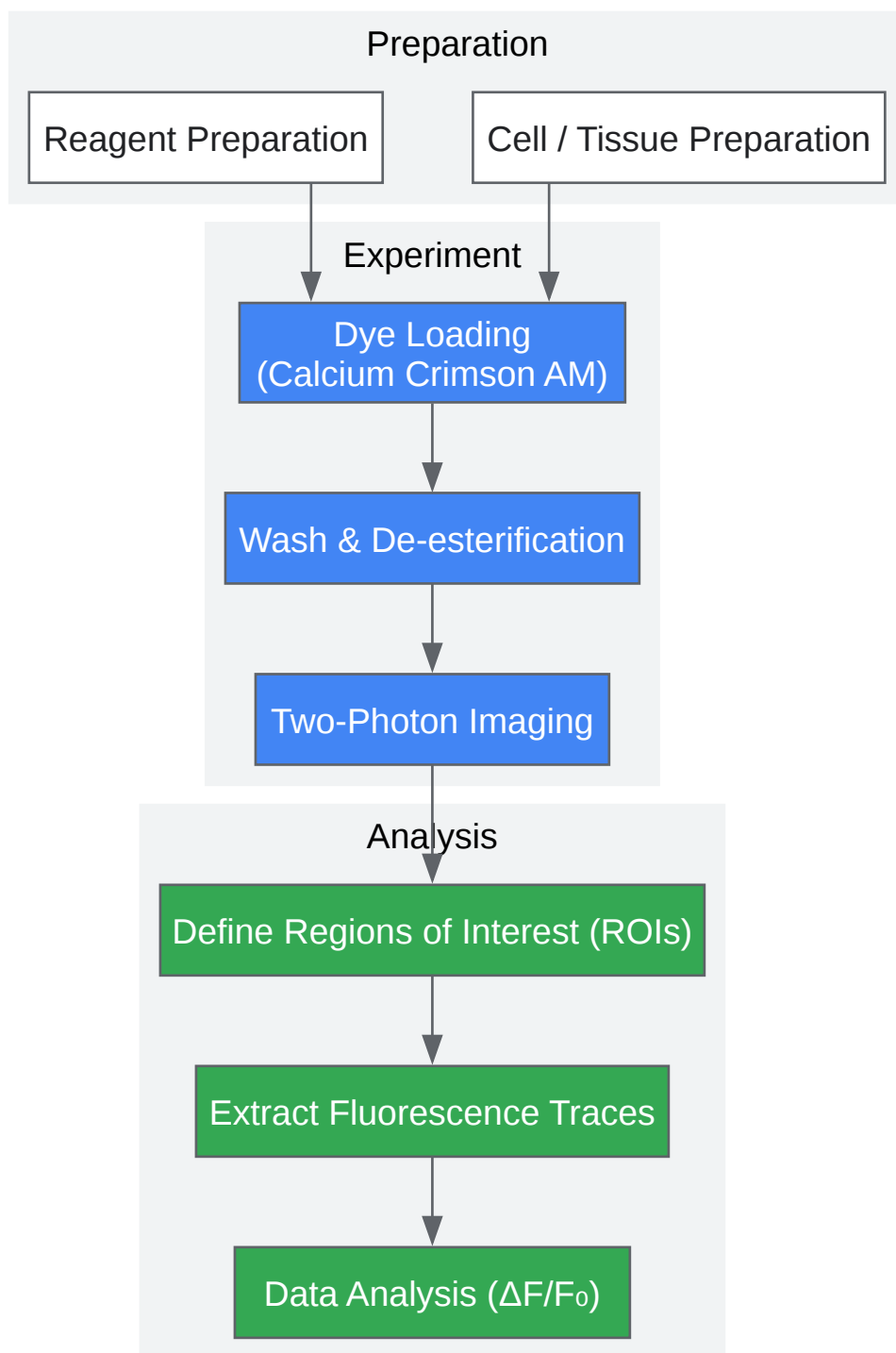
Property	Value	Notes
1-Photon Excitation Max (Ca ²⁺ -bound)	~589 nm[7]	Based on a Texas Red fluorophore[1][6].
1-Photon Emission Max (Ca ²⁺ -bound)	~609 - 615 nm[1][7]	Long-wavelength emission minimizes interference from cellular autofluorescence[1].
Two-Photon Excitation Profile	Peak observed around 1100 nm[8]	Broad absorption curves are typical for two-photon excitation[1].
Ca ²⁺ Dissociation Constant (Kd)	~185 nM (in vitro)[1]	Affinity is dependent on temperature and pH. Kd is ~269 nM at pH 7.40 and ~204 nM at 39.7°C[9].
Reported Applications	Neuronal Ca ²⁺ influx, deep tissue imaging[3][4]	Suitable for visualizing Ca ²⁺ transients in various cell types.
Common Issues	Potential for subcellular compartmentalization[1]	A known characteristic of some rhodamine-like dyes.

Experimental Protocols & Workflows

Successful imaging with **Calcium Crimson** requires careful sample preparation and optimization of imaging parameters.

General Experimental Workflow

The overall process from sample preparation to data analysis follows a standardized workflow. Proper dye loading and instrument setup are crucial for acquiring high-quality data.



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Figure 1. General workflow for two-photon calcium imaging.

Reagent Preparation

- **Calcium Crimson AM Stock Solution:**
 - Prepare a 1-5 mM stock solution of **Calcium Crimson AM** in anhydrous dimethyl sulfoxide (DMSO).
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot into small volumes (e.g., 10-20 μ L) to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
- **Pluronic F-127 Solution:**
 - Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO to aid the dispersion of the AM ester in aqueous loading buffer[10].
- **Probenecid Stock Solution (Optional):**
 - Prepare a 100-250 mM stock solution of probenecid in a basic solution (e.g., 1 M NaOH) and adjust the pH to ~7.4. Probenecid is an organic anion-transport inhibitor that can reduce leakage of the de-esterified indicator from the cells[10].

Cell Loading Protocol (Cultured Cells)

This protocol is a general guideline for loading adherent or suspension cells with **Calcium Crimson AM**. Optimization of dye concentration and incubation time is recommended for each cell type.

- **Prepare Loading Buffer:** Dilute the **Calcium Crimson AM** stock solution into a buffered physiological medium (e.g., Hanks' Balanced Salt Solution - HBSS, or Ringer's solution) to a final concentration of 1-5 μ M[10].
- **Add Pluronic F-127:** To aid dye solubilization, mix the **Calcium Crimson AM** stock solution with an equal volume of 20% Pluronic F-127 solution before diluting it into the loading buffer. This makes the final Pluronic concentration approximately 0.02%[10].
- **Add Probenecid (Optional):** If dye leakage is an issue, add probenecid to the loading buffer at a final concentration of 1-2.5 mM[10].

- Cell Loading:
 - For adherent cells, replace the culture medium with the final loading buffer.
 - For suspension cells, pellet the cells and resuspend them in the final loading buffer.
- Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light[10][11]. Lowering the incubation temperature (e.g., to 22-25°C) may reduce subcellular compartmentalization[10].
- Wash and De-esterification:
 - After loading, wash the cells 2-3 times with fresh, warm physiological buffer to remove excess extracellular dye.
 - Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases[11].
- Imaging: The cells are now ready for imaging. Maintain the sample in physiological buffer during the experiment.

Tissue Loading Protocol (Multicell Bolus Loading)

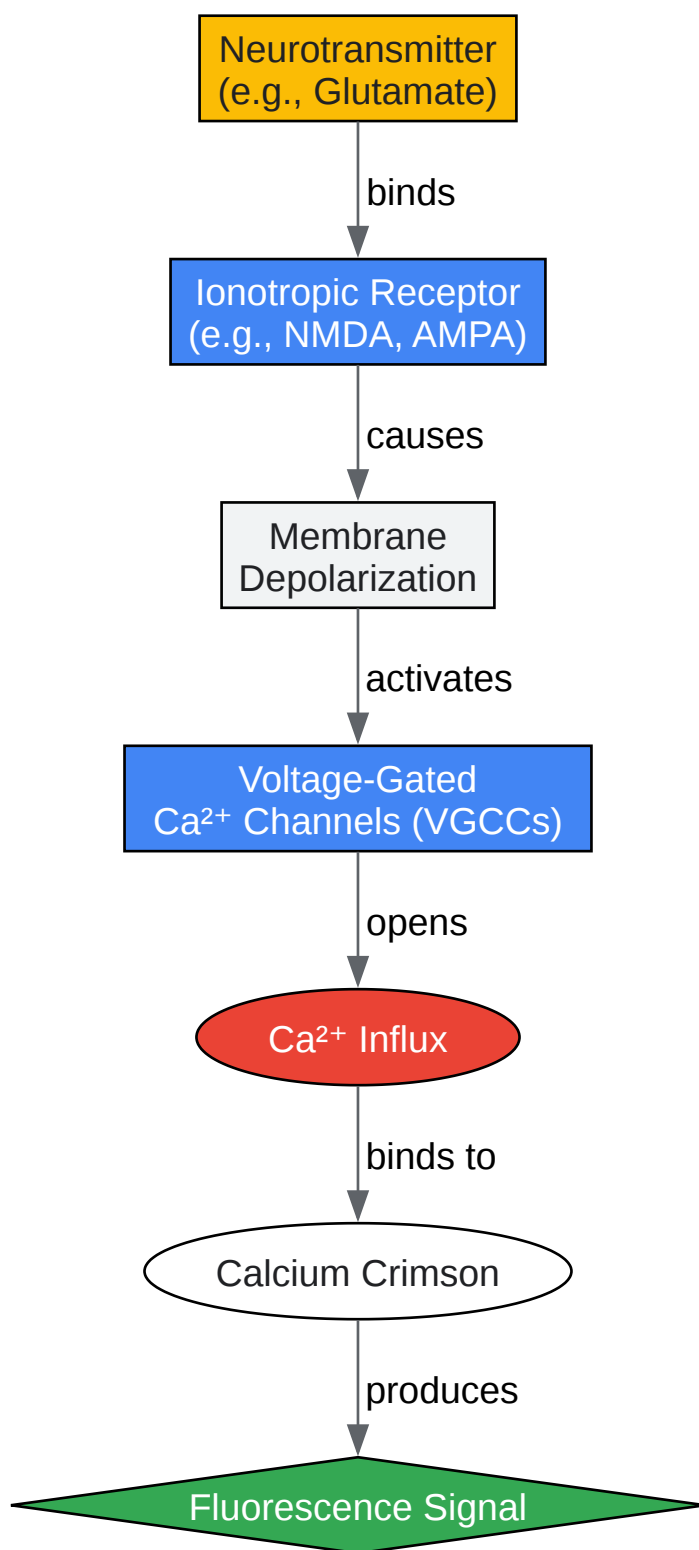
For ex vivo brain slices or in vivo imaging, multicell bolus loading (MCBL) is an effective technique[12].

- Prepare Dye Solution: Prepare a solution of **Calcium Crimson** AM in DMSO with 20% Pluronic F-127. Dilute this into an artificial cerebrospinal fluid (aCSF) to the final desired concentration.
- Micropipette Loading: Load the dye solution into a glass micropipette.
- Targeted Injection: Under visual guidance (e.g., two-photon microscope), insert the micropipette into the tissue region of interest.
- Pressure Ejection: Apply a brief pulse of pressure to eject a small bolus of the dye into the extracellular space[12].

- Diffusion and Loading: Allow 30-60 minutes for the dye to diffuse into the surrounding cells and for intracellular de-esterification to occur before commencing imaging[[12](#)].

Application Example: Visualizing Neuronal Calcium Signaling

Calcium Crimson is an excellent tool for monitoring Ca^{2+} dynamics during neuronal activity. A common application is to visualize the Ca^{2+} influx that occurs following neurotransmitter binding and subsequent depolarization or second messenger signaling.



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Figure 2. Simplified pathway of glutamate-induced neuronal calcium influx.

In this pathway, the binding of a neurotransmitter like glutamate to its postsynaptic receptors leads to membrane depolarization. This change in voltage activates voltage-gated calcium channels, resulting in a rapid influx of Ca^{2+} into the neuron. The increase in intracellular Ca^{2+} is detected by **Calcium Crimson**, which binds to the free Ca^{2+} and produces a measurable increase in fluorescence. This change in fluorescence ($\Delta F/F_0$) serves as a direct proxy for neuronal activity.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low Fluorescence Signal	Incomplete de-esterification. Low dye loading concentration. Photobleaching.	Ensure a 30-minute post-wash incubation for de-esterification. Empirically determine the optimal dye concentration (1-10 μM range)[11]. Reduce laser power or scan time.
Rapid Signal Loss / Dye Leakage	Active export of the dye by organic anion transporters in the cell membrane.	Add an anion-transport inhibitor like probenecid (1-2.5 mM) to the loading and imaging buffers[10].
High Background Fluorescence	Incomplete removal of extracellular dye.	Ensure thorough washing (2-3 times) after the loading step.
Patchy or Punctate Staining	Subcellular compartmentalization of the dye (e.g., in mitochondria)[1].	Reduce the loading temperature (e.g., room temperature instead of 37°C) and minimize incubation time[10].

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